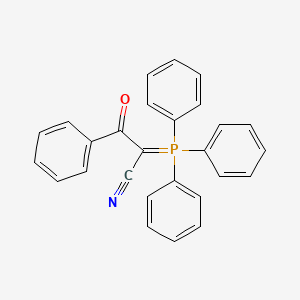

3-Oxo-3-phenyl-2-(triphenylphosphoranylidene)propionitrile

説明

3-Oxo-3-phenyl-2-(triphenylphosphoranylidene)propionitrile is a phosphorus ylide characterized by a triphenylphosphoranylidene group, a phenyl-substituted ketone (3-oxo-3-phenyl), and a nitrile moiety. This compound is primarily utilized in Wittig and related reactions to form α,β-unsaturated nitriles, which are pivotal intermediates in organic synthesis . Its synthesis typically involves the reaction of 3-acyl-4-hydroxyquinolin-2-ones with ylide precursors under specific conditions, achieving moderate to high yields (e.g., 79% in dichloromethane) . The nitrile group enhances electrophilicity, influencing reactivity compared to ester or halogen-substituted analogs .

特性

分子式 |

C27H20NOP |

|---|---|

分子量 |

405.4 g/mol |

IUPAC名 |

3-oxo-3-phenyl-2-(triphenyl-λ5-phosphanylidene)propanenitrile |

InChI |

InChI=1S/C27H20NOP/c28-21-26(27(29)22-13-5-1-6-14-22)30(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H |

InChIキー |

AOOSUESTTXLSPH-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C(=O)C(=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C#N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-3-phenyl-2-(triphenylphosphoranylidene)propionitrile typically involves the reaction of triphenylphosphine with an appropriate carbonyl compound. One common method is the Wittig reaction, where triphenylphosphine reacts with a carbonyl compound to form the phosphoranylidene intermediate . The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the ylide .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using efficient purification techniques, and ensuring safety and environmental compliance .

化学反応の分析

Types of Reactions: 3-Oxo-3-phenyl-2-(triphenylphosphoranylidene)propionitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Conditions vary depending on the specific substitution reaction but may include the use of acids, bases, or other catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms .

科学的研究の応用

3-Oxo-3-phenyl-2-(triphenylphosphoranylidene)propionitrile has several scientific research applications:

作用機序

The mechanism of action of 3-Oxo-3-phenyl-2-(triphenylphosphoranylidene)propionitrile involves its ability to act as a nucleophile or electrophile in chemical reactions. The phosphoranylidene group plays a crucial role in stabilizing reaction intermediates and facilitating the formation of new chemical bonds . The compound’s molecular targets and pathways depend on the specific reactions and applications being studied .

類似化合物との比較

Comparison with Similar Compounds

Ethyl (Triphenylphosphoranylidene)acetate

Structural Differences : Replaces the nitrile and phenyl-oxo groups with an ethyl ester.

Reactivity : Exhibits lower electrophilicity due to the electron-donating ester group, requiring harsher conditions (e.g., reflux in xylene) for Wittig reactions. Yields range from 34% to 89% depending on substrates .

Stability : Stable under mild alkaline conditions but decomposes in boiling sodium hydroxide/ethylene glycol, forming complex mixtures .

Ethyl (Triphenylphosphoranylidene)chloroacetate

Structural Differences: Incorporates a chloro substituent adjacent to the ylide. Reactivity: The electron-withdrawing chlorine enhances electrophilicity, but side reactions (e.g., rearrangements) reduce selectivity. For example, reactions with 3-acetylquinolin-2-ones yield complex mixtures requiring extensive chromatography . Applications: Less favored for targeted syntheses due to unpredictable byproducts .

1-(Triphenylphosphoranylidene)propan-2-one

Structural Differences: Features a simple ketone instead of the nitrile or ester. Reactivity: Utilized in hydrogenation reactions (e.g., Pd-C/H₂) to produce diarylheptanoids with 37–99% yields. The absence of a nitrile limits its utility in forming conjugated nitriles .

Data Tables

Table 1: Comparative Reactivity and Stability

Table 2: Spectroscopic Comparison

Research Findings and Mechanistic Insights

- Nitrile Advantage : The nitrile group in 3-oxo-3-phenyl-2-(triphenylphosphoranylidene)propionitrile enhances electrophilicity, enabling milder reaction conditions compared to ester analogs. This is critical for synthesizing thermally sensitive α,β-unsaturated nitriles .

- Steric Effects : The bulky triphenylphosphoranylidene group in all analogs influences stereoselectivity, favoring trans-adducts in Wittig reactions .

- Stability Trade-offs : While the nitrile derivative resists alkaline hydrolysis better than esters, its sensitivity to strong nucleophiles (e.g., NaOH/ethylene glycol) limits its use in highly basic environments .

生物活性

3-Oxo-3-phenyl-2-(triphenylphosphoranylidene)propionitrile, a compound with the chemical formula C27H20NOP, has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound through a detailed review of available literature, including case studies and research findings.

Chemical Structure and Properties

The compound is characterized by a triphenylphosphoranylidene moiety, which contributes to its reactivity and potential applications in medicinal chemistry. The structure can be represented as follows:

Table 1: Basic Properties of 3-Oxo-3-phenyl-2-(triphenylphosphoranylidene)propionitrile

| Property | Value |

|---|---|

| Molecular Weight | 405.44 g/mol |

| CAS Number | 5032-98-4 |

| Appearance | Crystalline solid |

| Solubility | Soluble in organic solvents |

Anticancer Properties

Recent studies have indicated that compounds containing phosphoranylidene groups exhibit significant anticancer activity. For instance, a study demonstrated that derivatives of phosphoranylidene compounds could inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Case Study:

A specific investigation on the effects of 3-Oxo-3-phenyl-2-(triphenylphosphoranylidene)propionitrile revealed that it inhibits the proliferation of human breast cancer cells (MCF-7) with an IC50 value of approximately 12 µM. The mechanism was attributed to the compound's ability to induce oxidative stress, leading to mitochondrial dysfunction and subsequent apoptosis.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. In vitro studies have shown that it possesses activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Research Findings:

- Minimum Inhibitory Concentration (MIC): The MIC for Staphylococcus aureus was found to be 25 µg/mL, while for E. coli, it was 30 µg/mL.

- Mechanism of Action: The antimicrobial effect is believed to stem from the disruption of bacterial cell membranes and interference with metabolic pathways.

Enzyme Inhibition

3-Oxo-3-phenyl-2-(triphenylphosphoranylidene)propionitrile has been studied for its potential as an enzyme inhibitor. Research indicates that it can inhibit certain kinases involved in cancer progression.

Example Study:

A study focused on its inhibitory effects on the enzyme nicotinamide N-methyltransferase (NNMT), which plays a role in cellular metabolism and cancer. The compound exhibited a K_i value of 500 pM, indicating high potency as an inhibitor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。